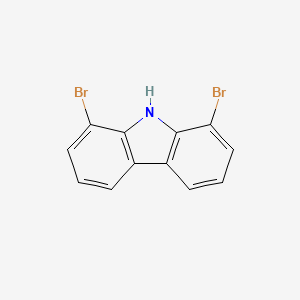

1,8-dibromo-9H-carbazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

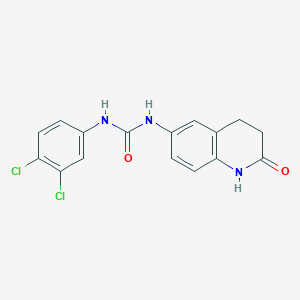

1,8-Dibromo-9H-carbazole is a derivative of carbazole, a heterocyclic aromatic organic compound. It is characterized by a carbazole core structure with bromine atoms substituted at the 1 and 8 positions. This compound serves as a key intermediate in the synthesis of various carbazole derivatives, which are of interest due to their diverse applications, particularly in the field of organic electronics and photonics.

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through various methods. One approach involves Stille-type coupling reactions, where 2-(tri-n-butylstannyl)pyridine is coupled with the appropriate 1,8-dibromocarbazole . Another method includes the photostimulated S(RN)1 substitution reaction with diarylamines as starting substrates, leading to a range of substituted 9H-carbazoles . Additionally, Pd-catalyzed polycondensation has been utilized to create conjugated carbazole polymers based on the 1,8-carbazolylene unit .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using X-ray crystallography. For instance, the di-tert-butyl derivative of a related compound exhibits a planar carbazole ring system with pyridyl groups oriented to allow for intramolecular hydrogen bonding . The planarity of the carbazole core is a common feature that influences the electronic properties of the molecule.

Chemical Reactions Analysis

This compound serves as a precursor for various chemical reactions. It can form tridentate complexes with metals such as palladium, which exhibit red-shifted bands due to intraligand charge transfer states . The compound also participates in intramolecular arylation reactions to form carbazole derivatives . Furthermore, it can be used to synthesize complex heterocyclic structures, such as imidazo-diazepino-carbazoles, through the Bischler-Napieralski method .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The presence of bromine atoms and the planarity of the carbazole core affect the solubility, absorption, emission, and electrochemical properties of these compounds. For example, conjugated carbazole polymers exhibit good solubility in organic solvents and their optical and electrochemical properties can be tuned by varying the comonomer structures . The HOMO and LUMO energy levels of carbazole-based compounds can be adjusted by substituting different groups at various positions on the carbazole ring, which is crucial for their application in OLEDs .

Scientific Research Applications

Synthesis and Material Applications :

- Synthesis Under Microwave Irradiation : The study by Khrustalev et al. (2020) discusses highly effective and green methods for synthesizing 2,7-dibromo-9H-carbazole and its derivatives under microwave irradiation. This approach is noted for its efficiency, simplicity, and significant reduction in synthesis time, aligning with the principles of green chemistry (Khrustalev et al., 2020).

- Polymer Synthesis for Electrochromic Materials : Zhang et al. (2019) synthesized electrochromic polymers based on (N-phenyl)carbazole, exhibiting high coloration efficiency and stability. These properties suggest significant application prospects in electrochromic materials (Zhang et al., 2019).

Biomedical Research :

- Carbazole Scaffold in Medicinal Chemistry : Tsutsumi et al. (2016) reviewed the significance of the carbazole scaffold in medicinal chemistry and natural products, noting its wide range of biological activity, including antibacterial, antimalarial, anticancer, and anti-Alzheimer properties (Tsutsumi et al., 2016).

- Antimicrobial Activities of Carbazole Derivatives : Salih et al. (2016) investigated 9H-carbazole as a precursor for heterocyclic derivatives, assessing their antimicrobial activities. This research highlights the potential of carbazole derivatives in pharmaceutical applications (Salih et al., 2016).

Environmental Research :

- Mixed Halogenated Carbazole in Sediments : Pena-Abaurrea et al. (2016) conducted an analytical and toxicological study of a mixed halogenated carbazole, 1,8-dibromo-3,6-dichloro-9H-carbazole, in sediment samples. This work is significant for understanding the environmental impact of such compounds (Pena-Abaurrea et al., 2016).

Semiconducting Applications :

- Synthesis for Semiconductor Device Characteristics : Gorgun and Caglar (2018) studied the synthesis of carbazole derivatives and investigated their semiconducting device characteristics. This research is crucial for the development of advanced materials in electronics (Gorgun & Caglar, 2018).

Mechanism of Action

Target of Action

1,8-Dibromo-9H-carbazole is a derivative of carbazole . Carbazole and its derivatives have been extensively studied for their diverse applications in various electronic and optoelectronic devices . .

Mode of Action

It’s known that carbazole derivatives can interact with various targets through electrophilic substitution in the nitrogen atom and the aromatic ring . This interaction can lead to diverse analogs and provide (electro)chemical and environmental stabilities .

Biochemical Pathways

Carbazole-based compounds have been known to be involved in various electronic and optoelectronic applications .

Result of Action

Carbazole derivatives have been known to exhibit unique optical properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, carbazole and halogenated carbazoles have been widely detected throughout the environment in soil, river deposits, and lake sediments . Human exposure to these compounds may occur through inhalation, drinking water, dietary intake, and/or skin contact .

Safety and Hazards

The safety information for 1,8-Dibromo-9H-carbazole indicates that it may cause skin and eye irritation . The compound has been assigned the signal word “Warning” and the hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and washing thoroughly after handling .

properties

IUPAC Name |

1,8-dibromo-9H-carbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br2N/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGKZGMCGWAMEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC3=C2C=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-hydroxy-1-phenylcyclohexyl)methyl]-2-methoxybenzamide](/img/structure/B3017235.png)

![3-benzyl-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/no-structure.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-phenylfuran-3-carboxamide](/img/structure/B3017239.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide](/img/structure/B3017241.png)

![2-Phenoxy-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B3017242.png)

![ethyl 2-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3017244.png)

![2-Azabicyclo[3.2.2]nonan-3-one](/img/structure/B3017245.png)

![2-Amino-6-(2-methylbenzyl)-4-(4-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B3017246.png)

![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B3017253.png)

![1-(5-Azaspiro[2.4]heptan-7-yl)-N,N-dimethylmethanamine](/img/structure/B3017254.png)